molecular formula C14H22 B13743329 5-(Tert-butyl)-M-cymene CAS No. 29577-19-3

5-(Tert-butyl)-M-cymene

Cat. No.: B13743329
CAS No.: 29577-19-3
M. Wt: 190.32 g/mol
InChI Key: ISMIPBZQDCUHAO-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-M-cymene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group attached to the meta position of the cymene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butyl)-M-cymene typically involves the alkylation of cymene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Cymene+tert-Butyl chlorideAlCl3This compound\text{Cymene} + \text{tert-Butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Cymene+tert-Butyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Tert-butyl)-M-cymene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Formation of tert-butylbenzaldehyde or tert-butylbenzoic acid.

    Reduction: Formation of 5-(tert-butyl)-cyclohexane.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry: 5-(Tert-butyl)-M-cymene is used as a starting material for the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases. Its antioxidant properties make it a candidate for developing drugs to combat oxidative stress-related conditions.

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, fragrances, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-M-cymene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

    Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.

    Cumene: An aromatic hydrocarbon with an isopropyl group attached to the benzene ring.

    p-Cymene: An isomer of cymene with the methyl and isopropyl groups in the para position.

Uniqueness: 5-(Tert-butyl)-M-cymene is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. This makes it more resistant to certain types of chemical reactions compared to its simpler counterparts. The tert-butyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

CAS No.

29577-19-3

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1-tert-butyl-3,5-diethylbenzene

InChI

InChI=1S/C14H22/c1-6-11-8-12(7-2)10-13(9-11)14(3,4)5/h8-10H,6-7H2,1-5H3

InChI Key

ISMIPBZQDCUHAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(C)(C)C)CC

Origin of Product

United States

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